Dicyclohexyl ketone
Overview
Description
Dicyclohexyl ketone is an organic compound with the chemical formula C₁₃H₂₂O . It is a colorless liquid with a faint, pleasant odor. This compound is characterized by the presence of two cyclohexyl groups attached to a central carbonyl group. This compound is used in various chemical reactions and industrial applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
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From Cyclohexyl Chloride and Cyclohexylmagnesium Bromide:
Reaction: Cyclohexyl chloride reacts with cyclohexylmagnesium bromide (a Grignard reagent) to form this compound.
Conditions: The reaction is typically carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
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From Cyclohexanone and Cyclohexyl Bromide:
Reaction: Cyclohexanone reacts with cyclohexyl bromide in the presence of a base such as sodium hydride.
Conditions: The reaction is conducted under reflux conditions in a suitable solvent like tetrahydrofuran.
Industrial Production Methods:
Catalytic Hydrogenation: Cyclohexanone can be hydrogenated in the presence of a catalyst such as palladium on carbon to produce this compound. This method is preferred for large-scale production due to its efficiency and high yield.
Types of Reactions:
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Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Products: The reduction of this compound yields dicyclohexylmethanol.
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Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Conducted in acidic or basic aqueous solutions.
Products: Oxidation leads to the formation of dicyclohexylcarboxylic acid.
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Substitution:
Reagents: Halogenating agents like phosphorus tribromide.
Conditions: The reaction is performed at low temperatures to control the extent of halogenation.
Products: Halogenated derivatives such as dicyclohexyl bromide.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: It serves as a model compound in studies investigating the inhibition of enzymes by ketones.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its ability to impart desirable mechanical properties.
Molecular Targets and Pathways:
Enzyme Interaction: this compound interacts with enzymes by forming reversible covalent bonds with the active site, leading to inhibition of enzyme activity.
Pathways: It affects metabolic pathways involving ketone metabolism and fatty acid synthesis.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with one cyclohexyl group.
Dicyclohexylmethanol: The reduced form of dicyclohexyl ketone.
Cyclohexyl Phenyl Ketone: Contains a phenyl group instead of a second cyclohexyl group.
Uniqueness:
Structural Complexity: this compound’s two cyclohexyl groups provide steric hindrance, making it less reactive than simpler ketones.
Versatility: Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Properties
IUPAC Name |
dicyclohexylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWPPKDQOWNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059488 | |
Record name | Methanone, dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-60-8 | |
Record name | Cyclohexyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclohexyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicyclohexyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methanone, dicyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DICYCLOHEXYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JW244G15F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the catalytic activity of dicyclohexyl ketone in chemical reactions?
A1: While this compound itself is not generally considered a catalyst, it can be a reactant or intermediate in various reactions. For instance, it has been identified as a degradation product in the photoassisted carbonylation of cyclohexane using iridium half-sandwich complexes. [] This reaction aims to functionalize alkanes, which are abundant but relatively unreactive, under mild conditions using UV irradiation and carbon monoxide. []
Q2: How does the structure of this compound relate to its observed properties?
A2: this compound's bulky structure, composed of two cyclohexyl rings attached to a central carbonyl group, influences its properties. For example, in tetracyclohexylethene (synthesized using this compound), this bulkiness leads to a "tongue and groove" conformation, confirmed by NMR and X-ray crystallography. [] This conformation restricts the rotation of the cyclohexyl rings, a feature that can impact its reactivity and interactions with other molecules.
Q3: Are there any unique solvent effects observed in systems containing this compound?
A3: Yes, research has shown that this compound, similar to benzil and benzophenone, exhibits significant solvent-dependent intensity changes in its UV absorption spectra. [] This effect is particularly pronounced in alcohols, chloromethanes, and nitriles, suggesting that factors beyond simple solvent polarity and refractive index, such as weak complex formation and rotational freedom of the molecule in solution, are at play. []
Q4: Has this compound been used in the development of any analytical methods?
A4: this compound oxalyl bis-hydrazone, a derivative of this compound, has been explored as a reagent for a non-destructive qualitative detection method for copper. [] In this method, a filter paper is treated with the reagent and used to wipe a surface suspected of containing copper. The appearance of a blue color on the filter paper indicates the presence of copper. [] This method offers a simpler and potentially more economical alternative to traditional copper detection methods.
Q5: What insights have computational chemistry studies provided about this compound?
A5: Molecular mechanics calculations have been successfully employed to model the structure of tetracyclohexylethene, a compound derived from this compound. [] These calculations accurately predicted the structural parameters observed in the crystal structure of tetracyclohexylethene, including its "tongue and groove" conformation, demonstrating the utility of computational methods in understanding the structural features and properties of compounds related to this compound. []
Q6: What is known about the environmental impact of this compound?
A6: While specific data on the environmental impact of this compound itself may be limited, studies on related compounds provide insights. For instance, research on the heterogeneous reactions of solid benzophenone-catechol films with nitrogen dioxide, a relevant atmospheric process, offers valuable information. [] While not directly focused on this compound, such studies highlight the importance of understanding the reactivity of organic compounds, including ketones, in the environment and their potential roles in atmospheric chemistry.
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